6-Fluoro-3-methoxy-2-(trifluoromethyl)pyridine
Description
Properties
IUPAC Name |
6-fluoro-3-methoxy-2-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F4NO/c1-13-4-2-3-5(8)12-6(4)7(9,10)11/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXPSTRZDNBWBHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=C(C=C1)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F4NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-3-methoxy-2-(trifluoromethyl)pyridine typically involves the introduction of fluorine, methoxy, and trifluoromethyl groups onto the pyridine ring. One common method involves the reaction of 2-chloro-6-trifluoromethylpyridine with methanol in the presence of a base to introduce the methoxy group. The fluorine atom can be introduced through a nucleophilic substitution reaction using a suitable fluorinating agent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The fluorine and methoxy groups at positions 6 and 3 undergo nucleophilic displacement under controlled conditions:
| Reaction Type | Reagents/Conditions | Products | Yield | Key Observations |
|---|---|---|---|---|
| Fluorine displacement | NaOMe, DMF, 80°C | 3-Methoxy-2-(trifluoromethyl)pyridine | 72% | Methoxy group stabilizes transition state. |
| Methoxy displacement | KF, DMSO, 120°C | 6-Fluoro-2-(trifluoromethyl)pyridin-3-ol | 68% | Polar aprotic solvents enhance reactivity. |
Mechanistic Insight :
-
The trifluoromethyl group increases ring electron deficiency, accelerating substitution at adjacent positions .
-
Methoxy groups direct nucleophiles para to their position due to resonance effects .
Coupling Reactions
The compound participates in cross-coupling to form biaryl structures:
Suzuki-Miyaura Coupling
| Conditions | Catalyst System | Product | Yield | Application |
|---|---|---|---|---|
| Pd(PPh₃)₄, K₂CO₃, DME | Arylboronic acid, 90°C | 2-(Trifluoromethyl)-3-methoxy-6-arylpyridine | 85% | Pharmaceutical intermediates |
Key Factors :
-
Trifluoromethyl groups improve oxidative addition efficiency in Pd-catalyzed systems .
-
Methoxy groups reduce steric hindrance at position 3, favoring coupling .
Oxidation and Reduction
Controlled redox reactions modify substituents:
Oxidation
| Target Group | Reagents | Product | Outcome |
|---|---|---|---|
| Methoxy | KMnO₄, H₂O, 60°C | 6-Fluoro-2-(trifluoromethyl)pyridine-3-ol | Complete conversion |
Reduction
| Target Group | Reagents | Product | Selectivity |
|---|---|---|---|
| Pyridine ring | H₂, Pd/C, EtOH | Partially saturated pyridine derivatives | 55% yield |
Limitations :
-
Trifluoromethyl groups resist reduction under mild conditions, preserving core functionality.
Fluorination and Trifluoromethylation
The compound acts as a substrate for further fluorination:
| Reaction | Reagents | Product | Yield | Notes |
|---|---|---|---|---|
| Electrophilic fluorination | Selectfluor®, MeCN, 50°C | 6-Fluoro-5-fluoro-3-methoxy-2-(trifluoromethyl)pyridine | 40% | Limited by steric hindrance at position 5. |
Analysis :
Comparative Reactivity with Analogues
Reactivity differs significantly based on substituent positions:
Trends :
Scientific Research Applications
Chemistry
This compound serves as a crucial building block in the synthesis of more complex organic molecules. Its unique functional groups allow it to participate in various chemical reactions:
- Substitution Reactions : The fluorine and methoxy groups facilitate nucleophilic substitutions.
- Oxidation and Reduction : The compound can undergo oxidation or reduction to yield different derivatives.
- Coupling Reactions : It is involved in coupling reactions such as Suzuki-Miyaura coupling, essential for forming carbon-carbon bonds.
Biology
In biological research, 6-Fluoro-3-methoxy-2-(trifluoromethyl)pyridine is explored for its potential as a bioactive molecule:
- Antimicrobial Activity : Studies indicate that derivatives of trifluoromethylpyridine exhibit significant antibacterial properties. For example, certain derivatives have shown efficacy against various bacterial strains (see Table 1) .
- Antiparasitic Activity : Modifications to similar compounds have improved their aqueous solubility and antiparasitic efficacy against pathogens like Plasmodium falciparum .
Industry
The compound is also valuable in industrial applications, particularly in the production of agrochemicals and pharmaceuticals:
- Agrochemicals : It acts as an intermediate in synthesizing fungicides like picoxystrobin, enhancing crop protection through improved efficacy .
- Pharmaceuticals : The incorporation of fluorine enhances the bioactivity and metabolic stability of drugs. Approximately 25% of small-molecule drugs contain fluorine, indicating a trend towards fluorinated compounds for improved pharmacological profiles .
Case Studies
Several case studies illustrate the practical applications of this compound:
Fungicidal Activity
Research has demonstrated that trifluoromethyl-substituted pyridine derivatives outperform traditional chlorine derivatives in fungicidal activity, suggesting their potential for agricultural use .
Clinical Trials
Compounds with similar structures are currently undergoing clinical trials to assess their effectiveness against various diseases, highlighting the relevance of trifluoromethylpyridines in modern medicine .
Mechanism of Action
The mechanism of action of 6-Fluoro-3-methoxy-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
4-Fluoro-3-methoxy-2-(trifluoromethyl)pyridine (CAS: 1227581-11-4)
- Structural Difference : Fluorine at position 4 instead of 4.
- For instance, para-substituted fluorines (position 4) may offer better resonance stabilization than meta-substituted ones (position 6) in electrophilic aromatic substitution .
4-Fluoro-2-methoxy-6-(trifluoromethyl)pyridine (CAS: 1227598-93-7)
- Structural Difference : Methoxy group at position 2 and trifluoromethyl at position 5.
- Impact : The repositioned methoxy group reduces steric hindrance near the trifluoromethyl group, possibly enhancing accessibility for nucleophilic attacks. This isomer may exhibit distinct solubility profiles due to altered dipole moments .
Functional Group Variations
2-Methoxy-6-(trifluoromethyl)pyridine (CAS: 34486-18-5)
- Structural Difference : Lacks the fluorine atom at position 6.
- This compound may exhibit lower metabolic stability in bioactive molecules compared to the fluorinated analog .
3-Methoxy-6-(trifluoromethyl)pyridin-2-amine
- Structural Difference: Replaces fluorine with an amino (-NH₂) group at position 2.
- Impact: The amino group introduces hydrogen-bonding capability, enhancing solubility in polar solvents. This modification is advantageous in pharmaceutical applications where target binding requires polar interactions .
Substituent Additions or Replacements
6-Chloro-2-fluoro-3-(methoxymethoxy)pyridine (CAS: 1335218-41-1)
- Structural Difference : Chlorine at position 6 and methoxymethoxy (-OCH₂OCH₃) at position 3.
- Chlorine’s higher atomic radius compared to fluorine may alter π-stacking interactions in molecular crystals .
2-Fluoro-6-(trifluoromethyl)pyridine (CAS: 94239-04-0)
- Structural Difference : Lacks the methoxy group at position 3.
- This analog may be preferred in vapor-phase agrochemical formulations .
Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituents |
|---|---|---|---|---|
| This compound | C₇H₅F₄NO | 195.12 | 1227579-76-1 | F (6), -OCH₃ (3), -CF₃ (2) |
| 4-Fluoro-3-methoxy-2-(trifluoromethyl)pyridine | C₇H₅F₄NO | 195.12 | 1227581-11-4 | F (4), -OCH₃ (3), -CF₃ (2) |
| 2-Methoxy-6-(trifluoromethyl)pyridine | C₇H₆F₃NO | 195.12 | 34486-18-5 | -OCH₃ (2), -CF₃ (6) |
| 6-Chloro-2-fluoro-3-(methoxymethoxy)pyridine | C₇H₇ClFNO₂ | 191.59 | 1335218-41-1 | Cl (6), F (2), -OCH₂OCH₃ (3) |
Notes:
Biological Activity
6-Fluoro-3-methoxy-2-(trifluoromethyl)pyridine is an organic compound belonging to the pyridine class, characterized by the presence of fluorine, methoxy, and trifluoromethyl groups. These functional groups confer unique chemical properties that enhance its biological activity and applicability in pharmaceutical and agrochemical research.
The compound's structure allows it to undergo various chemical reactions, including:
- Substitution Reactions: The fluorine and methoxy groups can facilitate nucleophilic substitution.
- Oxidation and Reduction Reactions: These reactions can modify the compound to yield different derivatives.
- Coupling Reactions: It can participate in reactions like Suzuki-Miyaura coupling to form complex organic molecules.
These reactions are crucial for synthesizing bioactive compounds that can target specific biological pathways.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The presence of fluorine and trifluoromethyl groups enhances its binding affinity to enzymes or receptors, modulating their activity effectively. This mechanism is pivotal in drug development, particularly in creating compounds with improved pharmacological profiles.
Biological Activity Findings
Research indicates that compounds containing trifluoromethyl groups, including this compound, exhibit significant biological activities:
- Antimicrobial Activity: Studies have shown that trifluoromethylpyridine derivatives possess notable antibacterial properties. For instance, a series of trifluoromethylpyridine amide derivatives demonstrated varying degrees of antibacterial activity against different strains (Table 1) .
- Antiparasitic Activity: The incorporation of polar functionalities in similar compounds has been linked to improved aqueous solubility and enhanced antiparasitic activity. For example, modifications led to a significant increase in potency against Plasmodium falciparum .
- Pharmaceutical Applications: The compound is being explored as a building block for developing bioactive molecules in pharmaceutical research. Its unique structure allows for modifications that can enhance efficacy against various diseases .
Case Studies
Several case studies highlight the compound's potential:
- Fungicidal Activity: A trifluoromethyl-substituted pyridine derivative was found to exhibit higher fungicidal activity than traditional chlorine derivatives, indicating its potential in agricultural applications .
- Clinical Trials: Compounds with similar structures are undergoing clinical trials for their effectiveness against various diseases, showcasing the relevance of trifluoromethylpyridines in modern medicine .
Comparative Analysis
To better understand the significance of this compound, it is useful to compare it with similar compounds:
| Compound Name | Biological Activity | Notes |
|---|---|---|
| 2-Fluoro-6-(trifluoromethyl)pyridine | Moderate antimicrobial | Similar structural properties |
| 3-Methoxy-2-(trifluoromethyl)pyridine | Enhanced antifungal | Exhibits higher potency than non-fluorinated analogs |
| 6-Fluoro-2-(trifluoromethyl)pyridine | Notable antiparasitic | Active against resistant strains |
This table illustrates how slight variations in structure can lead to significant differences in biological activity.
Q & A
Q. What are the common synthetic routes for 6-Fluoro-3-methoxy-2-(trifluoromethyl)pyridine, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves sequential functionalization of the pyridine ring. A fluorination step using potassium fluoride (KF) in dimethyl sulfoxide (DMSO) at 80–100°C can introduce the fluorine atom, followed by trifluoromethylation via Ullmann-type coupling with a Cu(I) catalyst . Methoxy group installation may employ nucleophilic substitution using sodium methoxide under anhydrous conditions. Key parameters affecting yield include:
- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) improve trifluoromethyl group coupling efficiency.
- Solvent polarity : Polar aprotic solvents (e.g., DMSO) enhance fluorination kinetics.
- Temperature control : Excessive heat (>120°C) may lead to dehalogenation side reactions.
Purification often involves column chromatography with silica gel and ethyl acetate/hexane gradients .
Q. Which analytical techniques are critical for characterizing this compound, and how are they applied?
Methodological Answer:
- NMR Spectroscopy : ¹⁹F NMR identifies fluorine environments (δ ≈ -60 to -70 ppm for CF₃, -110 ppm for aromatic F). ¹H NMR distinguishes methoxy protons (δ ~3.8–4.0 ppm) and pyridine ring protons .
- Mass Spectrometry (HRMS) : Confirms molecular ion ([M+H]⁺) and fragmentation patterns, e.g., loss of methoxy (-OCH₃, 31 Da) or CF₃ (69 Da) groups .
- X-ray Crystallography : Resolves substituent spatial arrangement; dihedral angles between pyridine and substituents (e.g., 59.8° for analogous structures) inform steric effects .
Advanced Research Questions
Q. How can conflicting spectroscopic and crystallographic data be resolved for structural validation?
Methodological Answer: Discrepancies between experimental and computational data (e.g., bond lengths or angles) require cross-validation:
- Vibrational Frequency Analysis : Compare experimental IR/Raman peaks (e.g., C-F stretches at 1100–1250 cm⁻¹) with DFT-calculated frequencies to identify outliers .
- Electron Density Maps : X-ray data (e.g., Hirshfeld surfaces) highlight intermolecular interactions (e.g., C–H···π contacts) that may distort gas-phase DFT models .
- Dynamic NMR : For flexible substituents (e.g., methoxy), variable-temperature NMR detects conformational averaging that might mask true geometries .
Q. What strategies optimize regioselectivity during trifluoromethylation or methoxy substitution?
Methodological Answer:
- Directed Ortho-Metalation : Use directing groups (e.g., pyridine N-oxide) to position trifluoromethyl or methoxy groups. For example, LiTMP (lithium tetramethylpiperidide) directs substitution to the 2-position .
- Protecting Group Chemistry : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups) to prevent undesired side reactions during fluorination .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 72 hr to 3 hr) and improves regioselectivity by minimizing thermal degradation .
Q. How do electronic effects of fluorine and trifluoromethyl groups influence reactivity in cross-coupling reactions?
Methodological Answer:
- Electron-Withdrawing Effects : The CF₃ group reduces electron density at the pyridine ring, slowing electrophilic substitution but enhancing oxidative addition in Pd-catalyzed couplings.
- Steric Hindrance : The trifluoromethyl group at the 2-position sterically blocks transmetallation in Suzuki-Miyaura reactions, requiring bulky ligands (e.g., XPhos) to improve yields .
- Fluorine as a Leaving Group : The 6-fluoro substituent can participate in SNAr reactions with amines or thiols under mild conditions (e.g., K₂CO₃ in DMF at 60°C) .
Q. What computational methods predict the compound’s bioactivity, and how do substituents modulate target binding?
Methodological Answer:
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., kinase inhibitors). The trifluoromethyl group enhances hydrophobic binding to pockets like ATP-binding sites .
- QSAR Studies : Substituent parameters (Hammett σₚ for CF₃ = +0.54) correlate with bioactivity. For example, the 3-methoxy group increases solubility but reduces membrane permeability compared to methyl analogs .
- MD Simulations : Reveal stability of ligand-protein complexes; fluorine’s electronegativity stabilizes hydrogen bonds with residues like Asp or Glu .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in reported synthetic yields or reaction pathways?
Methodological Answer:
- Reproducibility Checks : Verify moisture-sensitive steps (e.g., Grignard reactions) using strict anhydrous conditions.
- Byproduct Identification : LC-MS or GC-MS detects intermediates (e.g., dehalogenated products) that may explain yield variations .
- Catalyst Lot Variability : Test alternative Pd sources (e.g., Pd(OAc)₂ vs. PdCl₂) if coupling efficiency differs across studies .
Comparative Studies
Q. How does this compound compare to analogs like 6-Chloro or 6-Bromo derivatives?
Methodological Answer:
- Electronic Effects : Fluorine’s strong electron-withdrawing nature increases ring electron deficiency vs. Cl/Br, altering reactivity in nucleophilic substitutions.
- Biological Stability : Fluorine’s small size and C–F bond strength (485 kJ/mol) improve metabolic stability compared to Cl (C–Cl = 327 kJ/mol) .
- Crystallographic Differences : Fluorine’s van der Waals radius (1.47 Å) vs. Cl (1.75 Å) affects packing efficiency, as seen in lattice parameters of analogous crystals .
Application-Oriented Questions
Q. What role does this compound play in medicinal chemistry, particularly in kinase inhibitor design?
Methodological Answer: The pyridine core serves as a hinge-binding motif in kinase inhibitors. The 6-fluoro and 2-CF₃ groups optimize:
- Selectivity : Fluorine’s electronegativity disrupts water networks in non-target kinases.
- Potency : CF₃ enhances hydrophobic interactions with conserved residues (e.g., Leu or Val) .
Lead optimization involves introducing solubilizing groups (e.g., replacing methoxy with morpholine) while retaining affinity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
